2-[(2-Chlorobenzyl)thio]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Chlorobenzyl)thio]acetohydrazide typically involves the reaction of 2-chlorobenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
2-[(2-Chlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Chlorobenzyl)thio]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-[(2-Chlorobenzyl)thio]acetohydrazide can be compared to other similar compounds, such as:
2-[(2-Bromobenzyl)thio]acetohydrazide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2-[(2-Methylbenzyl)thio]acetohydrazide: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.
2-[(2-Nitrobenzyl)thio]acetohydrazide: The presence of a nitro group introduces different electronic effects and reactivity.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can undergo, making it valuable for certain research applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTBDJXQXJLGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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